3-Iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique pyrazole and pyridine ring systems. It is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 259.05 g/mol.
The synthesis of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods, with one notable approach involving the iodination of 1-methyl-1H-pyrazolo[3,4-b]pyridine. This process typically involves the use of iodine and a base such as potassium hydroxide in a solvent like dimethylformamide. The reaction proceeds under mild conditions, allowing for efficient iodination at the C-3 position of the pyrazolo ring.
A detailed synthesis method includes:
The molecular structure of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine reveals a planar configuration with minimal dihedral angles between the pyrazole and pyridine rings, typically around 0.82 degrees. This planarity is crucial for its interactions in biological systems. The compound features an iodine atom at the C-3 position and a methyl group at the C-4 position of the pyrazolo ring.
Key structural data includes:
3-Iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its electrophilic iodine atom and nucleophilic sites on the nitrogen atoms. Notable reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating novel pharmacophores .
The mechanism of action for compounds like 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine often involves interaction with biological targets such as enzymes or receptors. These interactions may lead to inhibition or modulation of specific pathways relevant to diseases like cancer or bacterial infections.
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antitumor properties by targeting specific kinases involved in cell proliferation and survival pathways. The presence of iodine enhances lipophilicity, potentially improving membrane permeability and bioavailability of the compound in biological systems .
The physical and chemical properties of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine include:
The scientific applications of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine are extensive:
Halogenation of the pyrazolo[3,4-b]pyridine core enables access to versatile intermediates for pharmaceutical synthesis. The C3 position exhibits distinct reactivity due to electron density distribution influenced by the pyrazole nitrogen atoms. Electrophilic iodination typically employs reagents like N-iodosuccinimide (NIS) or molecular iodine under mild acidic conditions. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine undergoes regioselective C3 iodination using NIS in polar aprotic solvents like DMF or acetonitrile, yielding 3-iodo derivatives as key intermediates for kinase inhibitor synthesis [4]. This approach capitalizes on the innate nucleophilicity of C3, which computational studies attribute to the dominance of the 1H-tautomer (37.03 kJ/mol more stable than the 2H-tautomer) [2].
Table 1: Common Halogenation Reagents for Pyrazolo[3,4-b]pyridines
| Reagent | Position | Solvent | Temperature | Yield Range | Key Applications |
|---|---|---|---|---|---|
| NIS | C3 | DMF, MeCN | 0-25°C | 60-85% | TRK inhibitor intermediates [4] |
| I₂/KI | C3/C5 | AcOH/H₂O | Reflux | 40-75% | Early synthetic routes [2] |
| Br₂/AcOH | C4/C6 | Glacial AcOH | 25°C | 30-65% | Classical annulations [2] |
| SOCl₂/PCl₅ | N/A | Toluene, DCM | 80°C | Variable | Chlorodehydroxylation [3] |
Alternative strategies include oxidative approaches using iodine with silver trifluoroacetate, which activates alkynyl precursors toward 6-endo-dig cyclization with 5-aminopyrazoles. This cascade method constructs iodinated pyrazolo[3,4-b]pyridines in a single step (53-78% yield) [6].
Achieving C3 specificity requires careful control of electronic and steric factors. Directed ortho-metalation (DoM) prior to iodination offers superior regiocontrol over electrophilic methods. For 4-methyl derivatives, lithiation at C3 is facilitated by:
Protection strategies significantly impact selectivity. PMB-protected intermediates enable C5 functionalization via Miyaura borylation/Suzuki coupling without compromising the C3-iodine bond [4]. Silver-catalyzed cyclizations of 5-aminopyrazoles with alkynyl aldehydes show exceptional regioselectivity when TfOH activates the aldehyde toward intramolecular nucleophilic attack, forming C4-C5 bonds with iodine incorporation exclusively at C3 [6].
Sequential approaches dominate synthesis due to superior regiocontrol:
Table 2: Comparison of Functionalization Pathways
| Strategy | Key Steps | Yield 3-Iodo-4-methyl Product | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic C3 iodination | Methylation → Iodination (NIS) | 35-48% [2] | Fewer steps | Poor regioselectivity with unprotected cores |
| Directed C3 lithiation | N-protection → DoM → I₂ quench | 65-80% [5] [8] | High regiocontrol | Cryogenic conditions; sensitive intermediates |
| Cascade cyclization | Alkynyl aldehyde + 5-aminopyrazole → Ag/I activation | 58-68% [6] | Atom economical; single-pot | Limited substituent tolerance |
| Buchwald-Hartwig/Pd cross-coupling | Halogenated precursor → Methyl metalation | 47-60% [8] | Late-stage diversification | Requires halogenated starting materials |
Critical considerations:
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0